molecular formula C11H17NO2S2 B3969836 N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide

N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide

Cat. No. B3969836
M. Wt: 259.4 g/mol
InChI Key: LPHNIKRDPHZLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide, also known as MTSEA or methanethiosulfonate ethylammonium, is a chemical compound that has been widely used in scientific research. It belongs to the class of methanethiosulfonate reagents and is commonly used in biochemistry, molecular biology, and pharmacology research.

Mechanism of Action

N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide is a thiol-reactive reagent that reacts specifically with cysteine residues in proteins. The reaction between this compound and cysteine residues results in the formation of a covalent bond between the sulfur atom of the cysteine residue and the sulfonate group of this compound. This reaction can induce conformational changes in the protein structure and alter protein function.
Biochemical and Physiological Effects:
This compound can induce conformational changes in proteins by covalently modifying cysteine residues. This modification can alter protein function and activity, leading to changes in biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of ion channels by modifying cysteine residues in the channel protein, leading to a decrease in ion conductance.

Advantages and Limitations for Lab Experiments

N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide is a useful chemical probe for studying protein structure and function due to its high reactivity and specificity for cysteine residues. It can be used to investigate the role of specific amino acids in protein function and to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. However, one limitation of this compound is that it can induce non-specific modifications in proteins if used at high concentrations or for prolonged periods of time.

Future Directions

There are several future directions for research involving N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide. One direction is to develop new methods for site-specific modification of proteins using this compound and other thiol-reactive reagents. Another direction is to investigate the effects of this compound modification on protein function in vivo, using animal models or cell culture systems. Additionally, this compound could be used in drug discovery to identify compounds that can selectively target specific cysteine residues in proteins.

Scientific Research Applications

N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide has been widely used in scientific research as a chemical probe to study protein structure and function. It is commonly used in cysteine-scanning mutagenesis, a technique that involves the substitution of cysteine residues in a protein with this compound to investigate the role of specific amino acids in protein function. This compound can also be used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions.

properties

IUPAC Name

N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-10-4-3-5-11(8-10)9-15-7-6-12-16(2,13)14/h3-5,8,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHNIKRDPHZLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.